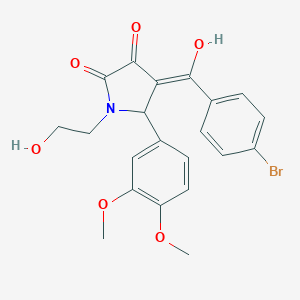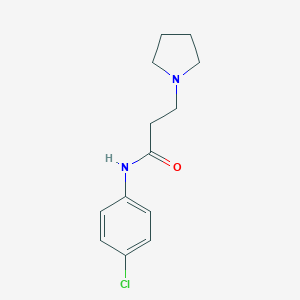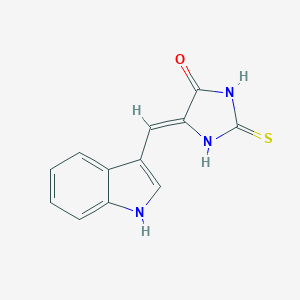
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFPP has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood. However, it has been suggested that 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to possess anticonvulsant activity by modulating the activity of ion channels in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood, which could make it difficult to design experiments to elucidate its biological effects.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, which could provide insights into its biological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, particularly in animal models.
Métodos De Síntesis
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Propiedades
Nombre del producto |
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine |
|---|---|
Fórmula molecular |
C16H17ClN2O2 |
Peso molecular |
304.77 g/mol |
Nombre IUPAC |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
Clave InChI |
UTTLUPCTIOOPQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)